8-Azido-cADPR
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Overview
Description
8-Azido-cyclic adenosine diphosphate ribose is a compound with a photoactive azido group, making it a potent photoaffinity probe. It is used for the identification and characterization of cyclic adenosine diphosphate ribose-binding proteins. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
8-Azido-cyclic adenosine diphosphate ribose can be synthesized using a chemoenzymatic approachThis is typically achieved through a series of chemical reactions, including the use of azide-containing reagents and copper catalysts . The compound is often prepared in a lyophilized powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
8-Azido-cyclic adenosine diphosphate ribose undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups, forming stable triazole products without the need for a copper catalyst.
Scientific Research Applications
8-Azido-cyclic adenosine diphosphate ribose has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Azido-cyclic adenosine diphosphate ribose involves its interaction with cyclic adenosine diphosphate ribose-binding proteins. The photoactive azido group allows the compound to form covalent bonds with these proteins upon exposure to light, enabling their identification and characterization . Additionally, the compound can inhibit the ability of cyclic adenosine diphosphate ribose to release calcium ions from intracellular stores, acting as an antagonist in calcium signaling pathways .
Comparison with Similar Compounds
8-Azido-cyclic adenosine diphosphate ribose is unique due to its photoactive azido group and its ability to undergo click chemistry reactions. Similar compounds include:
8-Amino-cyclic adenosine diphosphate ribose: This compound also acts as an antagonist in calcium signaling pathways but lacks the photoactive azido group.
Cyclic adenosine diphosphate ribose: The parent compound involved in calcium signaling but does not have the azido group for photoaffinity labeling.
Properties
Molecular Formula |
C15H20N8O13P2 |
---|---|
Molecular Weight |
582.31 g/mol |
IUPAC Name |
18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |
InChI |
InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |
InChI Key |
LEHUHBAMNOPLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |
Origin of Product |
United States |
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